六水合高氯酸镍

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nickel diperchlorate hexahydrate is a useful research compound. Its molecular formula is ClH3NiO5 and its molecular weight is 177.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality Nickel diperchlorate hexahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nickel diperchlorate hexahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

作用机制

Target of Action

Nickel Diperchlorate Hexahydrate, also known as Methane;Nickel(2+);Diperchlorate, is a strong oxidizing agent . It is primarily used as a starting material for homometallic, trinuclear heteroscorpionate complexes . These complexes are applied in studies of electronic and magnetic properties .

Mode of Action

Nickel Diperchlorate Hexahydrate interacts with its targets by contributing to the oxidation process . As an oxidizing agent, it can accept electrons from other substances in a chemical reaction . This electron transfer can lead to significant changes in the physical and chemical properties of the target substance .

Biochemical Pathways

It is known that the compound plays a role in the formation of homometallic, trinuclear heteroscorpionate complexes . These complexes can influence various biochemical pathways, particularly those related to electronic and magnetic properties .

Pharmacokinetics

It is known that the compound is highly soluble in water , which suggests it could be readily absorbed and distributed in aqueous environments. The metabolism and excretion of Nickel Diperchlorate Hexahydrate would depend on several factors, including the specific biological system in which it is used.

Result of Action

The molecular and cellular effects of Nickel Diperchlorate Hexahydrate’s action largely depend on its role as an oxidizing agent . By accepting electrons from other substances, it can induce significant changes at the molecular and cellular levels . In the context of its use in the formation of homometallic, trinuclear heteroscorpionate complexes, Nickel Diperchlorate Hexahydrate can influence the electronic and magnetic properties of these complexes .

Action Environment

The action, efficacy, and stability of Nickel Diperchlorate Hexahydrate can be influenced by various environmental factors. For instance, its solubility in water suggests that its action may be affected by the presence and concentration of water in the environment. Additionally, factors such as temperature, pH, and the presence of other chemical substances could potentially influence the action of Nickel Diperchlorate Hexahydrate.

属性

CAS 编号 |

13520-61-1 |

|---|---|

分子式 |

ClH3NiO5 |

分子量 |

177.17 g/mol |

IUPAC 名称 |

nickel;perchloric acid;hydrate |

InChI |

InChI=1S/ClHO4.Ni.H2O/c2-1(3,4)5;;/h(H,2,3,4,5);;1H2 |

InChI 键 |

BOUCBOLTHQZUOK-UHFFFAOYSA-N |

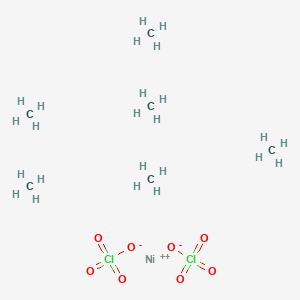

SMILES |

C.C.C.C.C.C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] |

规范 SMILES |

O.OCl(=O)(=O)=O.[Ni] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Nickel(II) perchlorate hexahydrate in chemical synthesis?

A1: Nickel(II) perchlorate hexahydrate serves as a Lewis acid catalyst or a precursor to other chiral Lewis acids []. This means it can accept electron pairs from other molecules, facilitating various chemical reactions.

Q2: What are the safety considerations when handling Nickel(II) perchlorate hexahydrate?

A2: The abstract emphasizes caution when handling this compound. It highlights its potential explosivity and advises against contact with heat and reducing agents []. Perchlorate salts, in general, are known to be strong oxidizers and should be handled with appropriate safety measures.

Q3: How is Nickel(II) perchlorate hexahydrate typically prepared in a laboratory setting?

A3: The provided text describes a method involving the reaction of nickel(II) chloride with perchloric acid in an aqueous solution []. Heating the mixture releases hydrogen chloride gas, and upon cooling, Nickel(II) perchlorate precipitates out. Recrystallization from water further purifies the compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophene-3-acetonitrile](/img/structure/B1585061.png)